molecular formula C11H12ClN5O3S2 B11398360 5-chloro-2-(methylsulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-(methylsulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11398360
M. Wt: 361.8 g/mol
InChI Key: NNEYYBUTZZUNEJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methanesulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonamides and thiadiazoles This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a methanesulfonyl group, and a carboxamide group, as well as a thiadiazole ring with a propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methanesulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate nitriles or amidines with chloroacetyl chloride under basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the pyrimidine intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by cyclization of the appropriate thiosemicarbazide derivative with a suitable oxidizing agent.

    Coupling of the Thiadiazole and Pyrimidine Units: The final step involves coupling the thiadiazole intermediate with the pyrimidine intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methanesulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced thiadiazole derivatives, and carboxylic acids.

Scientific Research Applications

5-Chloro-2-methanesulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methanesulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
  • 4-Chloro-2-(methylsulfonyl)pyrimidine
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Comparison

Compared to similar compounds, 5-chloro-2-methanesulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is unique due to its specific substituents and the combination of functional groups

Properties

Molecular Formula

C11H12ClN5O3S2

Molecular Weight

361.8 g/mol

IUPAC Name

5-chloro-2-methylsulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C11H12ClN5O3S2/c1-3-4-7-16-17-10(21-7)15-9(18)8-6(12)5-13-11(14-8)22(2,19)20/h5H,3-4H2,1-2H3,(H,15,17,18)

InChI Key

NNEYYBUTZZUNEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C

Origin of Product

United States

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